molecular formula C18H19NOS B5458333 2-(methylthio)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

2-(methylthio)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Cat. No. B5458333
M. Wt: 297.4 g/mol
InChI Key: DNIOMTDNAMTHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(methylthio)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide” is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has a tetrahydronaphthalen-1-yl group and a methylthio group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide portion of the molecule would contribute to its planarity, while the tetrahydronaphthalen-1-yl group would add a degree of three-dimensionality .


Chemical Reactions Analysis

Benzamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The presence of the tetrahydronaphthalen-1-yl and methylthio groups could influence the reactivity of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzamide group could contribute to its polarity and potentially its solubility in certain solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzamides have biological activity and are used in pharmaceuticals .

properties

IUPAC Name

2-methylsulfanyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-21-17-12-5-4-10-15(17)18(20)19-16-11-6-8-13-7-2-3-9-14(13)16/h4-6,8,10-12H,2-3,7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIOMTDNAMTHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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